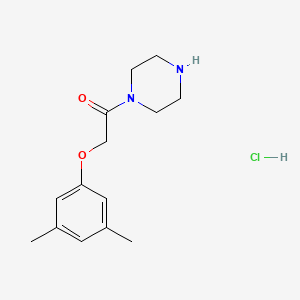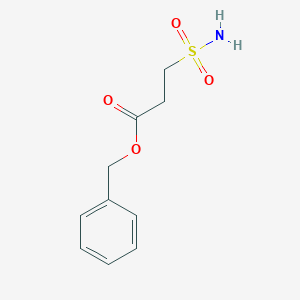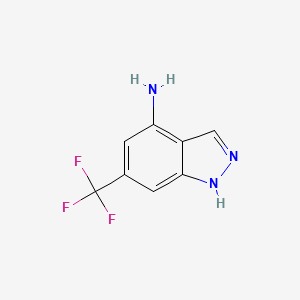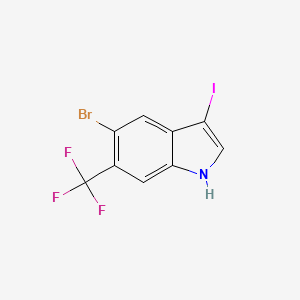![molecular formula C9H11BrClNS B1378562 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride CAS No. 1864072-55-8](/img/structure/B1378562.png)
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride and its derivatives are recognized for their chemical reactivity and potential applications in drug design and materials science. The synthesis of 3-aryl-3-sulfanyl azetidines through iron-catalyzed thiol alkylation of N-Cbz azetidinols represents a breakthrough in creating small-ring derivatives, offering new motifs in chemical space valuable for drug design (Dubois et al., 2019). This process is efficient and demonstrates the potential for incorporation in drug discovery programs due to its ability to proceed via an azetidine carbocation, suggesting unique reactivity traits of these compounds.
Energetic Properties and Safety
The compound 3-(Bromoethynyl)azetidine has been identified as a highly energetic building block, which necessitated a comprehensive safety study to understand its potential explosive properties and transport classification (Kohler et al., 2018). This highlights the compound's relevance in fields where energetic materials are crucial, and the necessity of understanding its properties for safe handling and application.
Antibacterial and Antimicrobial Applications
Several studies have explored the antimicrobial and antibacterial potential of azetidine derivatives. Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents indicate these compounds' significant role in developing new therapeutic agents (Doraswamy & Ramana, 2013). Additionally, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives for biological and foldameric applications underscores the versatility of these compounds in various biological contexts (Žukauskaitė et al., 2011).
Structural and Chemical Characterization
The chemical structure and properties of azetidines, azetines, and azetes, including their reactivity with electrophiles and nucleophiles, have been extensively documented. This foundational knowledge supports the development of novel compounds and applications in various scientific fields, such as materials science and drug development (Singh et al., 2008).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXXRLLXDXKJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)



![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)








